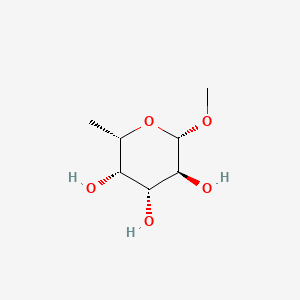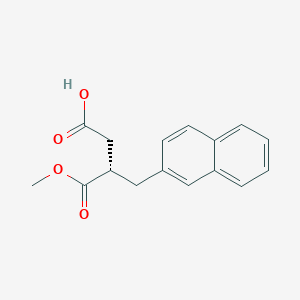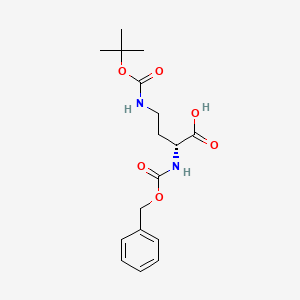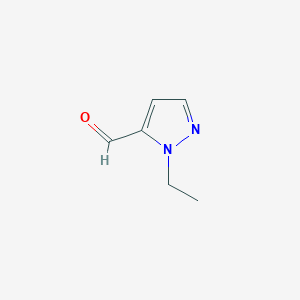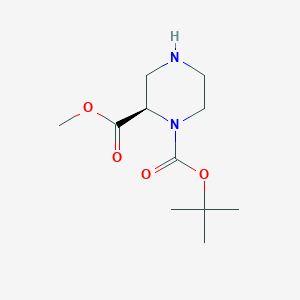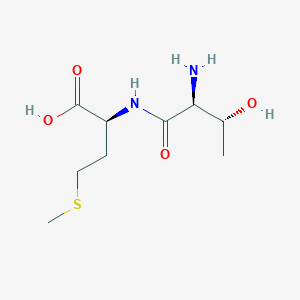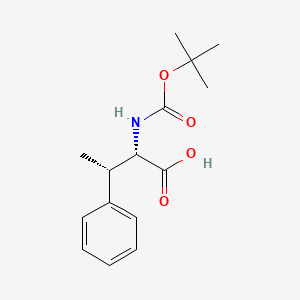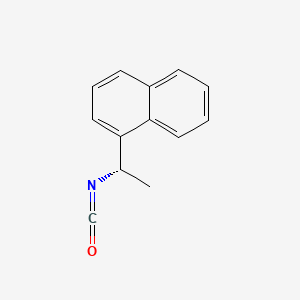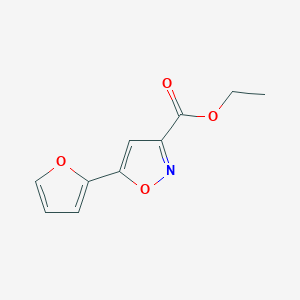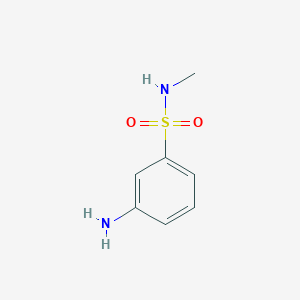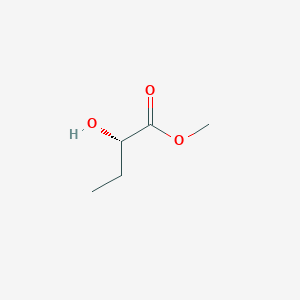
(S)-Methyl 2-hydroxybutanoate
説明
(S)-Methyl 2-hydroxybutanoate is a chemical compound that belongs to the family of esters. It is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs. This compound is also used in the food industry as a flavoring agent. In
科学的研究の応用
Synthesis of Bicyclic Oxygen Heterocycles
(S)-Methyl 2-hydroxybutanoate has been utilized in the synthesis of bicyclic tetrahydropyrans. In a study by Elsworth and Willis (2008), Methyl (4E,7R)-7-hydroxyoctanoate, prepared from ethyl (R)-3-hydroxybutanoate, reacted with various aldehydes to yield these heterocycles, demonstrating the compound's utility in creating new stereogenic centers (Elsworth & Willis, 2008).
Production of α-Hydroxy Acids
The compound is relevant in producing α-Hydroxy acids (AHAs), considered important platform molecules in biorefinery concepts. Dusselier et al. (2013) discussed the catalytic activity of soluble tin metal salts in converting sugars like erythrulose into AHAs, including variants of methyl 2-hydroxybutanoate (Dusselier et al., 2013).
Kinetic Resolution in Biodegradable Polymer Production
(S)-Methyl 2-hydroxybutanoate is significant in the kinetic resolution of racemic mixtures, particularly in producing biodegradable poly(2-hydroxybutanoate). Gao et al. (2011) demonstrated this by producing D-2-hydroxybutanoate at high concentration and enantiomeric excess using an NAD-independent L-lactate dehydrogenase (Gao et al., 2011).
Role in Wine Aroma
The compound has been investigated for its chemical and sensory characteristics in wines. Gammacurta et al. (2018) explored ethyl 2-hydroxy-3-methylbutanoate in wines, examining its impact on the fruity aroma, although concentrations in wines were below the detection threshold (Gammacurta et al., 2018).
Complex Formation with Rare Earths
(S)-Methyl 2-hydroxybutanoate is involved in complex formation with trivalent rare earths and yttrium, as discussed by Paul and Powell (1965). The study showed how alkyl substituents on the ligand affected the stabilities of these complexes (Paul & Powell, 1965).
Asymmetric Synthesis
Asymmetric synthesis of methyl 2-alkyl-3-hydroxybutanoate with consecutive chiral centers has been achieved using bakers' yeast, as reported by Kawai et al. (1998). This method showcases the compound's role in generating β-hydroxy esters with excellent stereoselectivity (Kawai et al., 1998).
Direct Degradation of Biopolymers
(S)-Methyl 2-hydroxybutanoate is also involved in the direct degradation of biopolymers like poly[(R)-3-hydroxybutyric acid]. Seebach et al. (2003) discussed the hydrolysis and stereoselective reactions involved in this process (Seebach et al., 2003).
Biocatalysis in Drug Intermediates
In the field of drug intermediates, (S)-Methyl 2-hydroxybutanoate plays a role in the biocatalysis of esters used for statin drugs. Bao-quan (2013) summarized methods for biocatalysis leading to (S)-4-chloro-3-hydroxybutanoate ester, a key chiral intermediate in cholesterol-lowering drugs (Bao-quan, 2013).
Optically Pure Acid and Homologues Preparation
The preparation of optically pure 3-Hydeoxybutanoic acid and its homologues as the dibenzylammonium salt, including methods for enantioface differentiating hydrogenation, was detailed by Kikukawa et al. (1987) (Kikukawa et al., 1987).
特性
IUPAC Name |
methyl (2S)-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMCDMDOHABRHD-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430704 | |
| Record name | (S)-Methyl 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-hydroxybutanoate | |
CAS RN |
73349-08-3 | |
| Record name | Methyl (2S)-2-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73349-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Methyl 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl-2-hydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



